
6-Bromohepta-2,6-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromohepta-2,6-dien-1-ol is an organic compound with the molecular formula C7H11BrO. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a hepta-2,6-diene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohepta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the bromination of hepta-2,6-dien-1-ol. The reaction typically uses bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, solvent, and bromine concentration to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromohepta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form hepta-2,6-dien-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hepta-2,6-dienal or hepta-2,6-dienoic acid.
Reduction: Formation of hepta-2,6-dien-1-ol.
Substitution: Formation of hepta-2,6-dien-1-ol derivatives with different substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
6-Bromohepta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromohepta-2,6-dien-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. For example, the hydroxyl group can form hydrogen bonds with other molecules, while the bromine atom can undergo nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1-hexanol: Similar structure but lacks the diene functionality.
(2E,6Z)-nona-2,6-dien-1-ol: Contains a similar diene structure but with different substituents.
Eigenschaften
CAS-Nummer |
137609-79-1 |
|---|---|
Molekularformel |
C7H11BrO |
Molekulargewicht |
191.07 g/mol |
IUPAC-Name |
6-bromohepta-2,6-dien-1-ol |
InChI |
InChI=1S/C7H11BrO/c1-7(8)5-3-2-4-6-9/h2,4,9H,1,3,5-6H2 |
InChI-Schlüssel |
XVDPXFZUSQDFFI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCC=CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


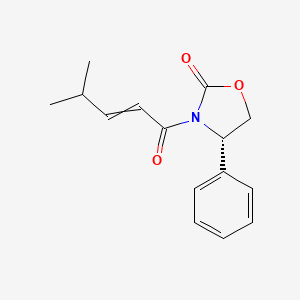

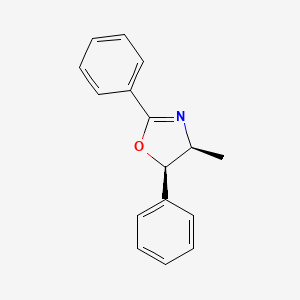
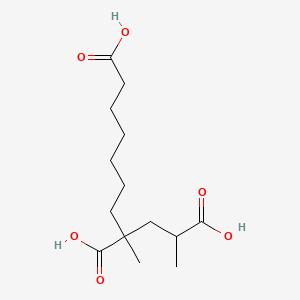
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
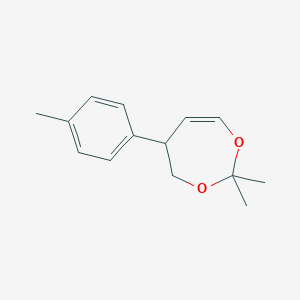

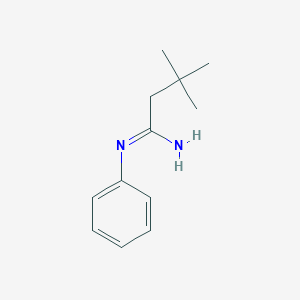

![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)

silane](/img/structure/B14264288.png)

